
Propanesulfonanilide, 4'-(9-acridinylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanesulfonanilide, 4’-(9-acridinylamino)- is a chemical compound known for its potential antitumor properties. It is a derivative of acridine, a compound that has been extensively studied for its medicinal properties, particularly in cancer research . The compound is characterized by the presence of an acridine moiety attached to a sulfonanilide group, which contributes to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanesulfonanilide, 4’-(9-acridinylamino)- typically involves the reaction of 9-aminoacridine with a sulfonanilide derivative. One common method involves the use of methanesulfonanilide as a starting material, which is then reacted with 9-aminoacridine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium complexes to facilitate the coupling and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Propanesulfonanilide, 4’-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the acridine moiety, potentially altering its biological activity.
Substitution: Substitution reactions, particularly on the acridine ring, can lead to the formation of new compounds with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridine N-oxides, while substitution reactions can produce a range of acridine derivatives with different functional groups .
科学的研究の応用
作用機序
The mechanism of action of Propanesulfonanilide, 4’-(9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . The compound targets specific molecular pathways involved in cell proliferation, leading to the inhibition of cancer cell growth . Additionally, it can interact with various enzymes and proteins, further contributing to its biological effects .
類似化合物との比較
Similar Compounds
Methanesulfonanilide derivatives: These compounds share a similar sulfonanilide structure but may have different substituents on the acridine ring.
Acridine derivatives: Compounds like acridine orange and acriflavine have similar acridine moieties but differ in their functional groups and biological activities.
Uniqueness
Propanesulfonanilide, 4’-(9-acridinylamino)- is unique due to its specific combination of an acridine moiety with a sulfonanilide group. This structure imparts distinct biological properties, particularly its potent antitumor activity . The presence of electron-donor substituents on the sulfonanilide ring enhances its activity, making it more effective compared to other similar compounds .
特性
CAS番号 |
53221-88-8 |
|---|---|
分子式 |
C22H21N3O2S |
分子量 |
391.5 g/mol |
IUPAC名 |
N-[4-(acridin-9-ylamino)phenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C22H21N3O2S/c1-2-15-28(26,27)25-17-13-11-16(12-14-17)23-22-18-7-3-5-9-20(18)24-21-10-6-4-8-19(21)22/h3-14,25H,2,15H2,1H3,(H,23,24) |
InChIキー |
SCVDOAPVVHAFGJ-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


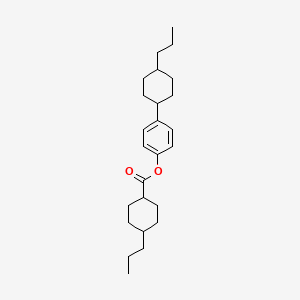
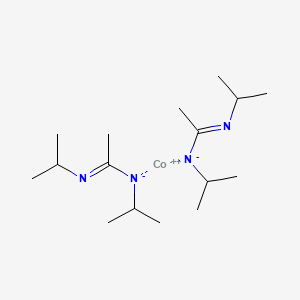
![tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13794060.png)
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)

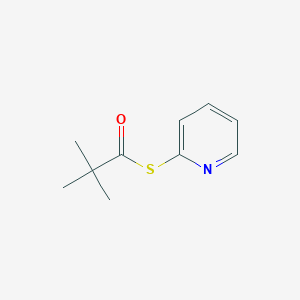
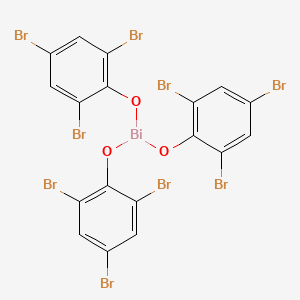
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)
![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
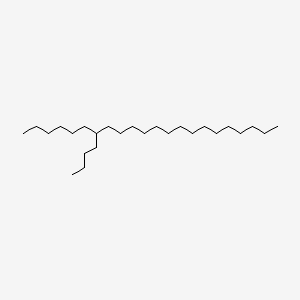
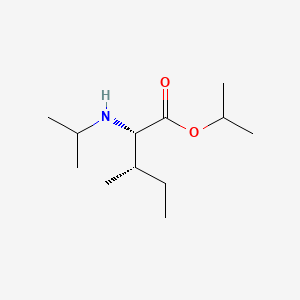
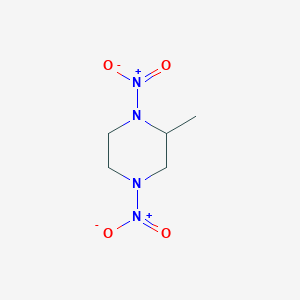
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
